3-Methylimidazo[1,2-a]pyridine-6-carboxylic acid;hydrochloride

Lipophilicity Drug design ADME prediction

3-Methylimidazo[1,2-a]pyridine-6-carboxylic acid;hydrochloride (CAS 2309457-62-1) is a heterocyclic building block within the imidazo[1,2-a]pyridine family, bearing a 3-methyl substituent and a 6-carboxylic acid function presented as the hydrochloride salt. With molecular formula C9H9ClN2O2 and a molecular weight of 212.63 g mol⁻¹, it is supplied as a research-grade intermediate (typical purity ≥95–98%) for medicinal chemistry and drug-discovery applications.

Molecular Formula C9H9ClN2O2
Molecular Weight 212.63
CAS No. 2309457-62-1
Cat. No. B2455184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylimidazo[1,2-a]pyridine-6-carboxylic acid;hydrochloride
CAS2309457-62-1
Molecular FormulaC9H9ClN2O2
Molecular Weight212.63
Structural Identifiers
SMILESCC1=CN=C2N1C=C(C=C2)C(=O)O.Cl
InChIInChI=1S/C9H8N2O2.ClH/c1-6-4-10-8-3-2-7(9(12)13)5-11(6)8;/h2-5H,1H3,(H,12,13);1H
InChIKeyNSUCIPCHZFONKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methylimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride (CAS 2309457-62-1): Structural Identity, Physicochemical Profile, and Comparator Landscape for Informed Procurement


3-Methylimidazo[1,2-a]pyridine-6-carboxylic acid;hydrochloride (CAS 2309457-62-1) is a heterocyclic building block within the imidazo[1,2-a]pyridine family, bearing a 3-methyl substituent and a 6-carboxylic acid function presented as the hydrochloride salt . With molecular formula C9H9ClN2O2 and a molecular weight of 212.63 g mol⁻¹, it is supplied as a research-grade intermediate (typical purity ≥95–98%) for medicinal chemistry and drug-discovery applications . The compound occupies a distinct position among regioisomeric imidazo[1,2-a]pyridine carboxylic acids and their salt forms, which differ substantially in lipophilicity, hydrogen-bonding capacity, and solubility—parameters that directly influence downstream synthetic utility and biological profile [1].

Why 3-Methylimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride Cannot Be Replaced by Generic Imidazo[1,2-a]pyridine Carboxylic Acids: Regiochemistry, Salt Form, and Substituent Effects Determine Downstream Success


Substituting the target compound with a generic imidazo[1,2-a]pyridine carboxylic acid—such as the unsubstituted 6-carboxylic acid (CAS 139022-25-6) or the 2-carboxylic acid regioisomer—introduces measurable differences in lipophilicity (ΔLogP ≈ 0.73–1.12), hydrogen-bond donor/acceptor count, and aqueous solubility that can alter reaction yields, purification profiles, and biological target engagement . The hydrochloride salt form further distinguishes the compound from the corresponding free acid by conferring higher aqueous solubility and improved handling characteristics, which are critical for solution-phase chemistry and high-throughput screening workflows [1]. These physicochemical gaps mean that data generated with close analogs cannot be assumed to translate directly, making compound-specific procurement essential for reproducible research.

Quantitative Differentiation of 3-Methylimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride from Closest Analogs: LogP, Salt Advantage, Regiochemistry, and Purity Benchmarks


Lipophilicity Shift Driven by 3-Methyl Substitution: LogP Comparison with Unsubstituted Imidazo[1,2-a]pyridine-6-carboxylic Acid

The 3‑methyl group on the target compound increases calculated LogP by approximately 0.73 units relative to the unsubstituted imidazo[1,2‑a]pyridine‑6‑carboxylic acid (LogP = 1.03), yielding a target LogP of 1.76 . This difference corresponds to an approximately 5.4‑fold increase in the octanol/water partition coefficient, which can significantly influence membrane permeability, protein binding, and chromatographic retention in medicinal chemistry programs.

Lipophilicity Drug design ADME prediction

Hydrochloride Salt Advantage: Aqueous Solubility and Handling Versus Free Acid Form

The target compound is supplied as a hydrochloride salt, a form known to enhance aqueous solubility relative to the corresponding free carboxylic acid. While experimentally measured solubility values are not publicly reported for this specific salt, the general principle is well established: for the unsubstituted analog, conversion of imidazo[1,2‑a]pyridine‑6‑carboxylic acid (free acid, moderately soluble ) to its hydrochloride salt (CAS 1314777‑15‑5) increases the calculated LogP by ~0.80 units but, counterintuitively, improves aqueous solubility due to ionization of the salt in polar media [1]. The hydrochloride form also provides crystalline stability, easier weighing, and reduced hygroscopicity compared to the zwitterionic or free‑acid form, which are critical practical advantages in milligram‑scale parallel synthesis and automated liquid‑handling workflows.

Solubility enhancement Salt selection Solution-phase chemistry

Regiochemical Differentiation: 6-Carboxylic Acid Versus 2-Carboxylic Acid Positional Isomers

The position of the carboxylic acid group on the imidazo[1,2‑a]pyridine scaffold determines the vector of hydrogen‑bond interactions and the electronic character of the ring system. The 6‑carboxylic acid regioisomer places the carboxylate on the pyridine ring, whereas the 2‑carboxylic acid regioisomer (e.g., 3‑methylimidazo[1,2‑a]pyridine‑2‑carboxylic acid, CAS 1227268‑77‑0) positions it on the imidazole ring . This regioisomeric difference results in distinct topological polar surface area (TPSA) orientation, pKa values, and metabolic stability profiles. In the broader imidazo[1,2‑a]pyridine class, 6‑substituted derivatives have been specifically explored as H⁺/K⁺‑ATPase inhibitors (e.g., SCH 28080 series) and aldehyde dehydrogenase 1A3 inhibitors, while 2‑carboxylic acid derivatives are more commonly associated with anti‑inflammatory COX‑2 inhibition [1][2]. No published biological activity data specific to the target compound itself were identified; all biological inferences are class‑level and extrapolated from structural analogs.

Regiochemistry Structure–activity relationship Isomer selection

Purity and Quality Control Benchmarks: Vendor-Specified Purity Versus Unsubstituted Analogs

The target compound is commercially available with a purity specification of ≥98% (HPLC) from at least one major vendor, and ≥95% from another . For comparison, the unsubstituted imidazo[1,2‑a]pyridine‑6‑carboxylic acid hydrochloride (CAS 1314777‑15‑5) is typically offered at 95–97% purity, and the free acid (CAS 139022‑25‑6) at 97% [1]. The availability of a ≥98% grade for the target compound provides a marginally higher purity ceiling, which can reduce the burden of pre‑reaction purification and improve stoichiometric accuracy in amide coupling or esterification reactions where the carboxylic acid is the limiting reagent.

Purity specification Quality control Procurement benchmark

Molecular Recognition and Hydrogen-Bonding Topology: Topological Polar Surface Area (TPSA) Comparison

The topological polar surface area (TPSA) of the target compound is 54.6 Ų, identical to that of the unsubstituted imidazo[1,2‑a]pyridine‑6‑carboxylic acid free acid and hydrochloride variants . This equivalence indicates that the 3‑methyl group does not alter the number of hydrogen‑bond donors/acceptors (1 donor, 3 acceptors) or the overall polar surface area. However, the spatial orientation of the carboxylate relative to the methyl‑substituted imidazo ring influences the three‑dimensional hydrogen‑bonding vector and steric accessibility of the acid moiety. When compared to the 2‑carboxylic acid regioisomer, which orients the carboxylate in a distinctly different direction from the fused ring plane, the 6‑COOH isomer presents different pharmacophoric geometry that can be critical for target‑based design where precise hydrogen‑bond directionality is required .

Hydrogen bonding Molecular recognition Drug-likeness

Procurement-Driven Application Scenarios for 3-Methylimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride: Evidence-Backed Use Cases


Gastric Proton Pump (H⁺/K⁺-ATPase) Inhibitor Lead Optimization

The 6‑carboxylic acid regioisomer of the imidazo[1,2‑a]pyridine scaffold is a validated core for reversible H⁺/K⁺‑ATPase inhibitors, exemplified by SCH 28080 (IC₅₀ = 20 nM in rabbit gastric microsomes) [1]. The 3‑methyl‑6‑COOH building block enables systematic SAR exploration at the 2‑, 3‑, and 6‑positions while retaining the carboxylate handle for amide or ester prodrug derivatization. Its hydrochloride salt form ensures solubility in the mildly acidic media used in gastric enzyme assays, making it directly compatible with standard screening protocols.

Aldehyde Dehydrogenase 1A3 (ALDH1A3) Inhibitor Discovery for Glioblastoma

Crystal structures of imidazo[1,2‑a]pyridine‑based inhibitors bound to ALDH1A3 (PDB 6TRY) confirm that the 6‑carboxylate moiety participates in key hydrogen‑bond interactions within the enzyme active site [2]. The 3‑methyl substituent on the target compound occupies a lipophilic sub‑pocket that tolerates small alkyl groups, potentially enhancing binding affinity compared to the des‑methyl analog. The >0.7 LogP increase relative to the unsubstituted core may also improve cellular permeability in glioblastoma cell‑based assays.

Parallel Amide Library Synthesis in Medicinal Chemistry

The carboxylic acid group at the 6‑position is sterically unencumbered by the 3‑methyl substituent, enabling high‑yielding amide coupling with diverse amine partners [1]. The hydrochloride salt form provides reliable weighing characteristics and consistent solution concentrations for automated liquid handlers, while the ≥98% purity grade reduces the need for post‑coupling purification. This makes the compound a pragmatic choice for fragment‑based or DNA‑encoded library synthesis where reaction reliability and product purity are paramount procurement criteria.

Physicochemical Tool Compound for LogP‑Dependent Pharmacokinetic Studies

With a computed LogP of 1.76 and TPSA of 54.6 Ų, the target compound resides near the boundary of CNS‑penetrant chemical space [2]. The 0.73 LogP increment over the unsubstituted analog (LogP = 1.03) provides a measurable lipophilicity window for studying the impact of a single methyl group on membrane permeability, plasma protein binding, and metabolic stability. This defined physicochemical shift, combined with the compound's commercial availability at defined purity, supports its use as a calibration or reference compound in ADME assay development.

Quote Request

Request a Quote for 3-Methylimidazo[1,2-a]pyridine-6-carboxylic acid;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.